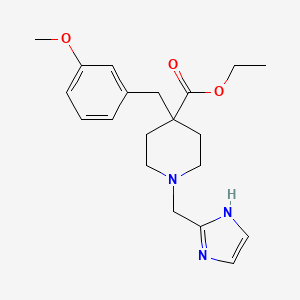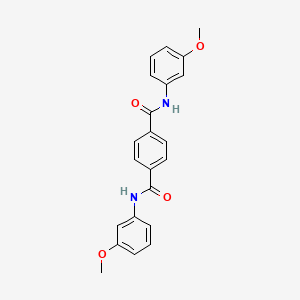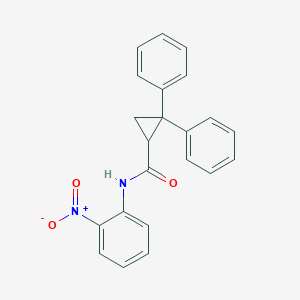![molecular formula C17H23N5O B5116539 N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine, commonly known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD173074 is a tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptor (FGFR) signaling, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Scientific Research Applications
PD173074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, PD173074 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular research, PD173074 has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure. In neurological research, PD173074 has been shown to promote neuronal survival and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Mechanism of Action
PD173074 selectively inhibits N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling by binding to the ATP-binding pocket of N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine and preventing its activation. N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling by PD173074 leads to the inhibition of these cellular processes, ultimately leading to the inhibition of cancer cell growth and metastasis, improvement of cardiac function, and promotion of neuronal survival.
Biochemical and Physiological Effects
PD173074 has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, PD173074 inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In cardiac cells, PD173074 improves cardiac function by reducing myocardial infarction size and improving left ventricular function. In neuronal cells, PD173074 promotes neuronal survival, improves cognitive function, and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
PD173074 has several advantages as a research tool, including its selectivity for N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling, its ability to inhibit cancer cell growth and metastasis, and its potential therapeutic applications in various diseases. However, PD173074 also has some limitations, including its low solubility in water, its potential off-target effects, and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on PD173074, including the development of more potent and selective N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine inhibitors, the investigation of the role of N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling in various diseases, and the development of PD173074 as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Additionally, the combination of PD173074 with other targeted therapies or chemotherapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of PD173074 as a diagnostic tool for N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine-dependent diseases may also be an area of future research.
Synthesis Methods
PD173074 can be synthesized by a multi-step process that involves the reaction of 2,4-dichloro-5-nitropyrimidine with 3-(4-morpholinyl)propylamine to form the intermediate compound, which is then reacted with phenylhydrazine to obtain PD173074. The final product is purified by column chromatography to obtain a white crystalline powder with a purity of over 99%.
properties
IUPAC Name |
4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c18-17-20-15(14-5-2-1-3-6-14)13-16(21-17)19-7-4-8-22-9-11-23-12-10-22/h1-3,5-6,13H,4,7-12H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWKCUPTXOVMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5116467.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5116474.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)

![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
